molecular formula C20H21FN4O3S B3482749 N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B3482749
M. Wt: 416.5 g/mol
InChI Key: ADGPVDBQWPJFQO-UHFFFAOYSA-N
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Description

N-(4-{[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dimethyl groups and a 4-fluorobenzyl moiety.

The synthesis of analogous compounds (e.g., ) often involves sulfamoylation reactions in acetic acid–sodium acetate media, followed by functionalization of the pyrazole or phenyl rings . Crystallographic studies using SHELX software () could resolve its 3D conformation, critical for understanding interaction mechanisms .

Properties

IUPAC Name

N-[4-[[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-13-20(14(2)25(23-13)12-16-4-6-17(21)7-5-16)24-29(27,28)19-10-8-18(9-11-19)22-15(3)26/h4-11,24H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPVDBQWPJFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base.

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.

    Acetylation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly dihydrofolate reductase, which is a target for antimicrobial and anticancer therapies.

    Materials Science: Due to its unique structure, the compound is explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By inhibiting DHFR, the compound can effectively halt the proliferation of rapidly dividing cells, making it a potential anticancer and antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of sulfamoyl phenylacetamide derivatives. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents
N-(4-{[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide C21H22FN3O3S 415.48 ~2.8* 2 7 4-Fluorobenzyl, 3,5-dimethylpyrazole
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C15H16N2O4S 320.36 2.15 2 7 4-Methoxyphenyl
N-[4-[[(1S,4S)-4-[1-(4-tert-Butylphenyl)-3,5-dimethylpyrazol-4-yl]cyclopent-2-en-1-yl]sulfamoyl]phenyl]acetamide C23H34N4O3S 470.61 ~3.5† 2 6 tert-Butylphenyl, cyclopentene

*Estimated via analogy to ; †Predicted based on tert-butyl hydrophobicity.

Key Findings:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-fluorobenzyl group increases lipophilicity (logP ~2.8) compared to the methoxy-substituted analog (logP 2.15) . The tert-butyl group in the cyclopentene derivative () further elevates logP (~3.5), highlighting how bulky alkyl/aryl groups enhance hydrophobicity .

Hydrogen-Bonding Capacity: All three compounds share two H-bond donors (amide NH and sulfonamide NH) and seven acceptors (amide O, sulfonamide O2, pyrazole N). However, the cyclopentene derivative () loses one acceptor due to the thiazole ring, reducing polar interactions .

the methoxy group’s electron-donating nature . The tert-butyl group in ’s compound may hinder binding in confined active sites despite enhancing metabolic stability .

Synthetic Accessibility :

  • The methoxy-substituted analog () is synthesized via straightforward sulfamoylation, while the target compound’s pyrazole-functionalized structure likely requires multi-step regioselective reactions, as seen in ’s methodology .

Functional Implications:

  • Druglikeness : The target compound’s moderate logP (~2.8) and polar surface area (~71 Ų, estimated) align with Lipinski’s rules, suggesting oral bioavailability .
  • Target Engagement : The pyrazole and fluorobenzyl groups may facilitate interactions with hydrophobic pockets or aromatic residues in enzymes (e.g., kinases), as seen in docking studies using AutoDock Vina () .

Biological Activity

N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with a fluorobenzyl group and a sulfamoyl moiety attached to a phenyl acetamide. Its chemical structure can be represented as follows:

\text{N 4 1 4 fluorobenzyl 3 5 dimethyl 1H pyrazol 4 yl sulfamoyl}phenyl)acetamide}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfamoyl group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a pyrazole core have demonstrated inhibitory effects on cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 25SW4802.0
Compound 25HCT1160.12

These findings suggest that this compound may also exhibit similar anticancer properties.

Anticonvulsant Activity

In related studies, derivatives of N-phenyl-acetamides have been evaluated for their anticonvulsant activity using animal models. The efficacy was assessed through maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models.

CompoundDose (mg/kg)EfficacyReference
20100Moderate Binder to Sodium Channels
24300Effective in MES Test

The results indicated that certain structural modifications could enhance the anticonvulsant properties.

Other Biological Activities

The compound's structural components suggest potential activities beyond anticancer and anticonvulsant effects. For example, pyrazole derivatives have been linked to anti-inflammatory and analgesic activities due to their interactions with cyclooxygenase enzymes.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study on sulfonamide derivatives revealed that certain compounds significantly inhibited Wnt-dependent transcription in colorectal cancer cells, suggesting a pathway through which this compound might exert similar effects .
  • Neuroprotective Effects : Research involving similar pyrazole compounds highlighted their neuroprotective effects in models of epilepsy, indicating potential for further exploration in neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide

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